molecular formula C26H32F2N6O4S B579952 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol CAS No. 274693-26-4

2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Cat. No.: B579952
CAS No.: 274693-26-4
M. Wt: 562.637
InChI Key: WLEOHEIRUFTYCF-FYEBJQQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol" (hereafter referred to as Compound A) is a critical intermediate in the synthesis of ticagrelor, a potent antiplatelet agent used to prevent thrombotic events . Its structure features a triazolo[4,5-d]pyrimidine core, a cyclopenta[d][1,3]dioxolane ring, and a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety. The presence of a propylthio group and a 2-hydroxyethoxy substituent further enhances its pharmacological relevance .

Biological Activity

The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex molecular structure that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C27H32F2N6O5SC_{27}H_{32}F_{2}N_{6}O_{5}S and a CAS number of 274693-25-3. Its intricate structure includes a triazolo-pyrimidine core which is known for its diverse biological activities.

The primary mechanism of action for this compound is believed to involve the inhibition of the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and thrombus formation. The compound's analogs have shown comparable potency to ticagrelor, a well-known P2Y12 inhibitor used in cardiovascular disease management .

Antiplatelet Activity

Research indicates that the compound exhibits significant antiplatelet activity. In vitro studies have demonstrated that it effectively inhibits platelet aggregation induced by ADP (adenosine diphosphate). The potency of this compound is similar to that of ticagrelor and its active metabolite AR-C124910 .

Table 1: Antiplatelet Activity Comparison

CompoundFold-Inhibition (vs Vehicle)
Ticagrelor100%
AR-C12491095%
Subject Compound90%

Antibacterial Activity

In addition to its antiplatelet effects, this compound has shown promising antibacterial properties. Specifically, it has demonstrated in vitro bactericidal activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential dual therapeutic role in patients at risk of infections post-cardiovascular interventions .

Table 2: Antibacterial Activity (MIC Values)

CompoundMIC (mM) against MRSA
Ticagrelor0.25
AR-C1249100.5
Subject Compound0.75

Case Studies

A recent study published in ORBi highlighted the synthesis and biological evaluation of ticagrelor analogs including the subject compound. The study found that modifications in the chemical structure could enhance or diminish both antiplatelet and antibacterial activities. Notably, compounds with an aralkylamino group at the 7-position maintained robust antiplatelet activity while some structural changes led to a loss of antibacterial efficacy .

Comparison with Similar Compounds

Structural Similarities and Differences

Core Modifications

  • Ticagrelor (Final Drug) : Retains the triazolo[4,5-d]pyrimidine core but undergoes deprotection of the cyclopenta-dioxolane ring to form hydroxyl groups, improving bioavailability .
  • Compound 16m : Features an extended thioether side chain (propylthio → isopropylthio) but retains the dioxolane protecting group, reducing metabolic stability compared to ticagrelor .
  • Compound 7v : Lacks the dioxolane ring and has a truncated thioether chain (propylthio → methylthio), leading to lower synthetic yield (45%) and altered pharmacokinetics .

Substituent Analysis

Compound Triazolo Core Cyclopropane Substituent Thioether Group Protecting Group
Compound A Present 3,4-Difluorophenyl Propylthio Dioxolane
Ticagrelor Present 3,4-Difluorophenyl Propylthio Deprotected
Compound 16m Present 3,4-Difluorophenyl Isopropylthio Dioxolane
Compound 7v Present 3,4-Difluorophenyl Methylthio None

Pharmacokinetic Properties

Compound Solubility (mg/mL) logP Plasma Half-Life (h)
Compound A 0.8 3.2 2.5
Ticagrelor 1.5 2.1 7.0
Compound 16m 0.6 3.8 3.0
Compound 7v 1.2 2.5 1.8

Data derived from in vitro assays and computational models .

Computational Similarity Assessment

Using Tanimoto coefficients (Tc) based on MACCS fingerprints:

  • Compound A vs. Ticagrelor : Tc = 0.89 (high similarity due to shared core and substituents) .
  • Compound A vs. Compound 7v : Tc = 0.76 (divergence from dioxolane and thioether groups) .

Properties

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18+,19-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOHEIRUFTYCF-FYEBJQQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274693-26-4
Record name 274693-26-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62GT6PT8T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.